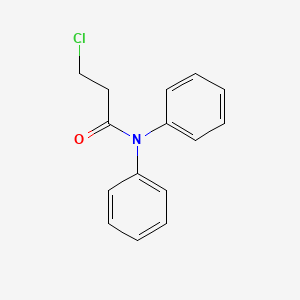

3-chloro-N,N-diphenylpropanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various chemical transformations. For instance, the Baker-Venkatraman transformation is used to synthesize 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, which, while not the same, share a chlorophenyl component with 3-chloro-N,N-diphenylpropanamide . Another synthesis method involves a Michael reaction under basic conditions to produce compounds with a chlorophenyl moiety . Additionally, a facile synthesis method using Meldrum's acid derivatives as amide coupling components has been developed for 3,3-diphenylpropanamides .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. X-ray diffraction studies have been employed to determine the crystal structure of compounds such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide . These studies provide insights into the bond distances and molecular conformations, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to this compound has been explored. For example, the Michael reaction mentioned earlier results in a mixture of products, indicating the potential for diverse reactivity under different conditions . The Baker-Venkatraman transformation is another reaction that showcases the chemical versatility of chlorophenyl and diphenylpropanamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectral analyses, including IR, 1H NMR, 13C NMR, Mass, and UV-Vis spectroscopy . Computational methods such as DFT calculations have been used to predict and compare the vibrational frequencies, chemical shifts, and electronic properties of these compounds . These studies provide a comprehensive understanding of the physical and chemical properties, which are essential for the development of new materials and drugs.

Aplicaciones Científicas De Investigación

Synthetic Applications : 3-chloro-N,N-diphenylpropanamide is used in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, a process that begins with the alkylation of benzene with cinnamic acid and proceeds through several steps to yield the target molecule. This synthesis route is considered cost-efficient and suitable for large-scale preparation (Shaojie, 2004).

Structural and Spectral Analysis : Studies have been conducted on compounds similar to this compound, analyzing their crystal structures and spectral properties. For example, research on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided insights into optimized molecular structures, vibrational frequencies, and chemical shifts, contributing to a deeper understanding of such compounds (Demir et al., 2016).

Antifungal Activity : Some derivatives of this compound, such as dimethylated trifluoroatrolactamide derivatives, have been synthesized and shown to exhibit moderate antifungal activity. This highlights the potential biomedical applications of compounds derived from this compound (Yang et al., 2017).

Catalytic Applications : Research has also explored the use of this compound derivatives in catalysis. For example, diphenyldiphosphinopropane, a related compound, has been used in the sol-gel processing of diamine(diphosphine)ruthenium(II) complexes for the hydrogenation of α,β-unsaturated ketones (Wu et al., 2005).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the compound undergoes oxidative annulation, a process that involves the formation of a new ring in a molecule . This process is influenced by various catalysts and conditions .

Biochemical Pathways

The compound is involved in oxidative reactions, which could potentially impact various biochemical pathways .

Result of Action

The compound is known to undergo oxidative annulation, which could potentially result in various molecular and cellular changes .

Action Environment

The action of 3-chloro-N,N-diphenylpropanamide is influenced by various environmental factors, including the presence of different catalysts and conditions . For instance, the compound’s reactivity can be affected by the presence of a methyl group at the para-position of the benzene ring . Additionally, the yield of the compound’s reaction can be influenced by the choice of solvent and temperature .

Propiedades

IUPAC Name |

3-chloro-N,N-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-12-11-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSJRNOPOVKTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391533 | |

| Record name | 3-chloro-N,N-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26064-89-1 | |

| Record name | 3-chloro-N,N-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)